molecular formula C20H17NO3 B2542413 1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde CAS No. 583887-01-8

1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde

Cat. No.: B2542413
CAS No.: 583887-01-8
M. Wt: 319.36
InChI Key: MCMWLNPZJNPWFC-UHFFFAOYSA-N
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Description

1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde is a complex organic compound with the molecular formula C20H17NO3. This compound is part of the pyridine family and is characterized by its unique structure, which includes a benzyl group, a benzyloxy group, and a dihydropyridine ring.

Preparation Methods

The synthesis of 1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde involves several steps. One common method includes the reaction of benzylamine with 2,6-diformyl-4-benzyloxyphenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.

Properties

IUPAC Name

1-benzyl-4-oxo-5-phenylmethoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-14-18-11-19(23)20(24-15-17-9-5-2-6-10-17)13-21(18)12-16-7-3-1-4-8-16/h1-11,13-14H,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMWLNPZJNPWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C=C2C=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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